molecular formula C27H31N7O5 B8819068 10-Propargyl-10-deazaminopterin Diethyl Ester CAS No. 146464-94-0

10-Propargyl-10-deazaminopterin Diethyl Ester

Cat. No.: B8819068
CAS No.: 146464-94-0
M. Wt: 533.6 g/mol
InChI Key: XCONKISSMJXYPX-IJHRGXPZSA-N
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Description

10-Propargyl-10-deazaminopterin Diethyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, a benzoyl group, and a glutamate moiety. It is often studied for its potential therapeutic properties and its role in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Propargyl-10-deazaminopterin Diethyl Ester involves multiple steps. One common method includes the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

10-Propargyl-10-deazaminopterin Diethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pteridine ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium iodide in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound, while reduction can lead to the formation of reduced pteridine derivatives.

Scientific Research Applications

10-Propargyl-10-deazaminopterin Diethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Propargyl-10-deazaminopterin Diethyl Ester involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell division. This mechanism is similar to that of methotrexate, which targets dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

    Methotrexate: Shares a similar pteridine structure and is used as an antineoplastic agent.

    Aminopterin: Another compound with a pteridine ring system, used in cancer therapy.

    Pemetrexed: A chemotherapy drug with structural similarities to the compound .

Uniqueness

10-Propargyl-10-deazaminopterin Diethyl Ester is unique due to its specific substitution pattern and the presence of a butynyl group, which imparts distinct chemical properties and potential biological activities.

Properties

CAS No.

146464-94-0

Molecular Formula

C27H31N7O5

Molecular Weight

533.6 g/mol

IUPAC Name

diethyl (2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C27H31N7O5/c1-4-7-18(14-19-15-30-24-22(31-19)23(28)33-27(29)34-24)16-8-10-17(11-9-16)25(36)32-20(26(37)39-6-3)12-13-21(35)38-5-2/h1,8-11,15,18,20H,5-7,12-14H2,2-3H3,(H,32,36)(H4,28,29,30,33,34)/t18?,20-/m0/s1

InChI Key

XCONKISSMJXYPX-IJHRGXPZSA-N

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)C(CC#C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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